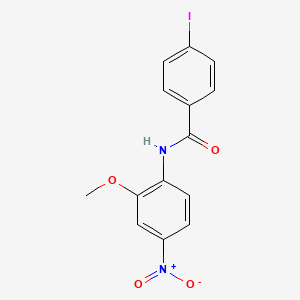![molecular formula C17H22N2O2 B4955958 [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B4955958.png)
[1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol, also known as MMQ, is a chemical compound that has been extensively studied for its potential use in scientific research. MMQ is a quinuclidine derivative that has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol is not fully understood, but it is believed to act through the modulation of various neurotransmitters and signaling pathways. [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been shown to modulate the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has also been shown to modulate the activity of the NMDA receptor, which is involved in the regulation of glutamate levels in the brain.
Biochemical and Physiological Effects:
[1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been shown to have a variety of biochemical and physiological effects. In addition to its potential neuroprotective and anticancer effects, [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been shown to modulate the activity of various enzymes and signaling pathways. [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has also been shown to modulate the activity of the MAPK/ERK signaling pathway, which is involved in the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol in lab experiments is its potential as a neuroprotective and anticancer agent. [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various signaling pathways and enzymes. However, one limitation of using [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol in lab experiments is its potential toxicity. [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been shown to have cytotoxic effects in certain cell types, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol. One area of interest is the development of [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol derivatives with improved potency and selectivity. Another area of interest is the study of [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol in animal models of neurological disorders and cancer. Finally, the development of [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol as a potential therapeutic agent for neurological disorders and cancer is an area of ongoing research.
Synthesemethoden
[1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol can be synthesized through a multi-step process, starting with the reaction of 4-methylquinoline with chloroacetyl chloride to form 4-methylquinoline-2-carbonyl chloride. This intermediate is then reacted with piperidine to form 1-(4-methyl-2-quinolinyl)piperidine. Finally, the methanol group is added through a reaction with formaldehyde and hydrogen chloride. The resulting product is [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol.
Wissenschaftliche Forschungsanwendungen
[1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been studied for its potential use in a variety of scientific research applications, including neuroscience and cancer research. In neuroscience, [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been shown to have potential as a neuroprotective agent and has been studied for its ability to modulate the activity of the dopamine transporter. In cancer research, [1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been shown to have potential as an anticancer agent and has been studied for its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
[1-(7-methoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-8-17(19-7-3-4-13(10-19)11-20)18-16-9-14(21-2)5-6-15(12)16/h5-6,8-9,13,20H,3-4,7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXDMIJFJZBMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4955882.png)
![2-amino-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4955889.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[3-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B4955893.png)
![N-[(methylamino)carbonyl]hexopyranosylamine](/img/structure/B4955901.png)
![1-[3-(phenylthio)propanoyl]indoline](/img/structure/B4955909.png)
![7-amino-2-bromo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-6-one](/img/structure/B4955914.png)
![11-(3,4-dimethoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955920.png)
![3-chloro-4-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4955927.png)
![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4955947.png)


![4-[3-(1H-pyrazol-3-yl)phenyl]-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4955963.png)
![4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4955969.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4955980.png)